Product packaging for Mal-PEG4-PFP(Cat. No.:CAS No. 1415800-42-8)

Mal-PEG4-PFP

Cat. No.: B608841
CAS No.: 1415800-42-8
M. Wt: 511.4 g/mol
InChI Key: XGSVXFAIAZKWST-UHFFFAOYSA-N
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Description

Evolution and Significance of Heterobifunctional Linkers in Bioconjugation

The application of PEG in biological contexts began in the 1970s. chempep.com Initially, simple homobifunctional PEG spacers were used. However, the 1990s saw the development of monodisperse PEG linkers with defined molecular weights and distinct terminal functionalities, enabling more precise bioconjugation strategies. chempep.combroadpharm.com This led to the evolution of sophisticated heterobifunctional linkers. chempep.com

Heterobifunctional linkers possess two different reactive groups at their ends, allowing for the sequential and controlled conjugation of two different molecules. cd-bioparticles.net This specificity is a significant advantage over homobifunctional linkers, which have identical reactive groups and can lead to unwanted homodimerization or polymerization. The ability to selectively react with different functional groups on target molecules has made heterobifunctional linkers essential for creating well-defined and purified bioconjugates, such as antibody-drug conjugates (ADCs). jenkemusa.comnih.gov

The strategic design of these linkers is crucial for the stability and efficacy of the resulting bioconjugate. americanpharmaceuticalreview.com Innovations in linker technology are a major focus of research, aiming to optimize properties like stability in blood plasma and the mechanism of payload release. nih.govamericanpharmaceuticalreview.com

Overview of Maleimide (B117702) and Pentafluorophenyl (PFP) Ester Functionalities in Linker Design

The utility of a heterobifunctional linker is defined by its reactive ends. In Mal-PEG4-PFP, these are the maleimide and pentafluorophenyl (PFP) ester groups.

Maleimide Group: The maleimide group is highly reactive towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins. broadpharm.com This reaction, a Michael addition, occurs readily at a neutral pH range of 6.5 to 7.5, forming a stable thioether bond. windows.netthermofisher.comaxispharm.com The high selectivity of the maleimide-thiol reaction under physiological conditions makes it a cornerstone of bioconjugation. axispharm.com However, the stability of the resulting thiosuccinimide linkage can be a concern, as it can undergo a slow retro-Michael reaction, leading to deconjugation. creativepegworks.com Research has focused on creating more stable linkages, for instance, through hydrolysis of the thiosuccinimide ring. creativepegworks.comiris-biotech.de

Pentafluorophenyl (PFP) Ester Group: The PFP ester is a highly reactive functional group that readily couples with primary and secondary amines to form stable amide bonds. broadpharm.comprecisepeg.combroadpharm.com A key advantage of PFP esters over other amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters, is their increased resistance to hydrolysis in aqueous solutions. broadpharm.comprecisepeg.combroadpharm.com This leads to more efficient and reliable conjugation reactions. The reaction is typically carried out at a pH between 7 and 9. windows.netbroadpharm.com Due to their high reactivity, PFP ester-activated reagents are usually dissolved in an organic solvent like DMSO or DMF immediately before being added to the reaction mixture containing the amine-bearing molecule. broadpharm.combroadpharm.com

Contextualizing this compound within Contemporary Research Domains

This compound is a specific type of heterobifunctional linker that combines the maleimide and PFP ester functionalities with a discrete four-unit polyethylene (B3416737) glycol (PEG4) spacer. broadpharm.com The PEG spacer is hydrophilic, which increases the water solubility of the molecules it connects. broadpharm.combroadpharm.com This property is particularly valuable in drug delivery applications, where it can improve the pharmacokinetic profile of a therapeutic agent. axispharm.com

The "4" in PEG4 signifies a monodisperse linker with exactly four repeating ethylene (B1197577) glycol units, ensuring a precise molecular weight and length. broadpharm.com This defined structure is crucial for producing homogeneous conjugates with consistent properties.

This compound is classified as a non-cleavable linker, meaning the connections it forms are designed to be stable. medchemexpress.com This linker is frequently used in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that targets cancer cells. medchemexpress.com The maleimide end can be used to attach the linker to a thiol group on the antibody, while the PFP ester end can react with an amine group on the drug molecule, or vice versa. windows.net This allows for the precise construction of ADCs with a defined drug-to-antibody ratio. axispharm.com

Beyond ADCs, this compound and similar linkers are valuable tools in various areas of chemical biology and materials science, including the development of PROTACs (proteolysis-targeting chimeras), surface modification, and the creation of hydrogels. broadpharm.comaxispharm.comsmolecule.com For instance, in a recent study, a related linker, PFP-PEG4-APN, was used in conjunction with a TCO-PEG4-maleimide linker to create stable protein conjugates for evaluating in vivo stability. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22F5NO8 B608841 Mal-PEG4-PFP CAS No. 1415800-42-8

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F5NO8/c22-16-17(23)19(25)21(20(26)18(16)24)35-15(30)3-5-31-7-9-33-11-12-34-10-8-32-6-4-27-13(28)1-2-14(27)29/h1-2H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSVXFAIAZKWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F5NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101106638
Record name 4,7,10,13-Tetraoxapentadecanoic acid, 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415800-42-8
Record name 4,7,10,13-Tetraoxapentadecanoic acid, 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415800-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxapentadecanoic acid, 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 2,3,4,5,6-pentafluorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Mal Peg4 Pfp and Analogous Pegylated Bifunctional Linkers

General Principles of PEGylation Chemistry for Heterobifunctional Compound Synthesis

PEGylation is the process of chemically attaching PEG chains to molecules and surfaces. interchim.fr This modification is widely employed to enhance the therapeutic properties of biomolecules by increasing their solubility, extending their circulation half-life, and reducing immunogenicity. nih.govgelest.com

Heterobifunctional PEG linkers are specialized polymers that possess two different reactive functional groups at their ends. jenkemusa.compurepeg.com This dual-reactivity allows for the sequential and specific conjugation of two different entities, such as a targeting antibody and a cytotoxic drug. purepeg.com The synthesis of these linkers requires orthogonal protection and activation strategies to ensure that one functional group can be reacted while the other remains inert until needed. The PEG spacer itself is not merely a passive scaffold; its length can be precisely adjusted to optimize the flexibility, solubility, and steric properties of the final conjugate. interchim.frpurepeg.com

Strategies for Maleimide (B117702) Functionalization on PEG Scaffolds

The maleimide group is a key functional moiety in bioconjugation due to its high reactivity and specificity toward sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, under mild pH conditions (6.5-7.5). precisepeg.comprecisepeg.com This reaction proceeds via a Michael addition to form a stable thioether bond. researchgate.net

A common and effective method for introducing a maleimide group onto a PEG scaffold involves a two-step process starting with an amine-terminated PEG.

Amidation: The primary amine of the PEG linker reacts with maleic anhydride (B1165640). This reaction opens the anhydride ring to form an intermediate known as a maleamic acid. This step is typically carried out in aprotic solvents like dimethylacetamide (DMAC). google.com

Cyclization (Dehydration): The maleamic acid intermediate is then cyclized to form the final maleimide ring. This is a dehydration reaction that requires a catalyst and a dehydrating agent. A common method involves using acetic anhydride with a base catalyst like triethylamine. Alternatively, carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used. researchgate.net Another reported method uses reagents like pentafluorophenyl trifluoroacetate (B77799) in the presence of a base such as diisopropylethylamine (DIEA) to facilitate the cyclization. google.com

StepReactionTypical Reagents
1. AmidationAmine-PEG + Maleic Anhydride → PEG-Maleamic AcidMaleic Anhydride, Dimethylacetamide (DMAC)
2. CyclizationPEG-Maleamic Acid → Maleimide-PEG + H₂OAcetic Anhydride/Triethylamine; DCC; Pentafluorophenyl trifluoroacetate/DIEA

The efficiency of the maleimide synthesis is critical for the quality of the final bifunctional linker. The yield of the cyclization step can be influenced by several factors. The choice of dehydrating agent and reaction conditions, such as temperature and time, must be carefully optimized to maximize the formation of the desired maleimide product while minimizing side reactions. For instance, incomplete cyclization can leave residual maleamic acid, which would be unreactive towards thiols. Conversely, harsh conditions can lead to the degradation of the PEG chain or the maleimide group itself. The use of efficient activating agents like pentafluorophenyl trifluoroacetate has been shown to drive the cyclization reaction to completion, leading to high yields of the maleimide-functionalized PEG. google.com

Methods for Pentafluorophenyl Ester Incorporation into PEG Chains

The pentafluorophenyl (PFP) ester is an activated ester used for acylating primary and secondary amines to form stable amide bonds. broadpharm.comresearchgate.net It is a highly valuable functional group in bioconjugation due to its high reactivity and relative stability compared to other activated esters. axispharm.com

The most direct method for creating a PFP ester on a PEG chain is through the activation of a terminal carboxylic acid group. This is typically achieved via a condensation reaction between the carboxyl-terminated PEG and pentafluorophenol (B44920). The reaction requires a coupling agent to facilitate the ester formation. Dicyclohexylcarbodiimide (DCC) is a widely used reagent for this purpose. researchgate.net In this process, DCC activates the carboxylic acid, which is then susceptible to nucleophilic attack by the hydroxyl group of pentafluorophenol, resulting in the formation of the PFP ester and dicyclohexylurea as a byproduct. researchgate.net The reaction is generally performed in an anhydrous organic solvent like dichloromethane. researchgate.net

PFP esters are often preferred over other amine-reactive reagents, most notably N-hydroxysuccinimide (NHS) esters. The primary advantage of PFP esters is their reduced susceptibility to hydrolysis in aqueous environments. broadpharm.combroadpharm.comprecisepeg.com This enhanced stability means that when a PFP-activated linker is used in a conjugation reaction in an aqueous buffer, it has a longer half-life and is less likely to be quenched by water before it can react with the target amine. axispharm.com This leads to more efficient and reproducible conjugation reactions. broadpharm.comprecisepeg.com While both PFP and NHS esters react efficiently with amines to form stable amide bonds, the superior hydrolytic stability of PFP esters makes them a more robust choice for many bioconjugation applications. broadpharm.comnih.gov

FeaturePFP EsterNHS Ester
ReactivityReacts with primary and secondary aminesReacts with primary amines
Bond FormedStable amide bondStable amide bond
Hydrolytic StabilityLess subject to hydrolysisMore prone to hydrolysis
Reaction EfficiencyGenerally higher due to lower hydrolysis rate axispharm.combroadpharm.comCan be lower in aqueous buffers due to competing hydrolysis

Orthogonal Protection and Deprotection Strategies in Multi-step Linker Synthesis

The synthesis of heterobifunctional linkers like Mal-PEG4-PFP, which possesses distinct reactive moieties at each terminus (a maleimide and a pentafluorophenyl ester), necessitates a multi-step approach where specific functional groups must be masked and later revealed. Orthogonal protection strategies are fundamental to this process, allowing for the selective removal of one protecting group in the presence of others that remain intact under the specific deprotection conditions. bham.ac.uk This chemoselectivity is critical for the stepwise construction of the linker, ensuring that reactions occur at the intended site without unintended side reactions. bham.ac.uk

In the context of PEGylated linker synthesis, protecting groups are commonly used for hydroxyl and amino functionalities. The choice of protecting groups is dictated by their stability to various reaction conditions and the mildness of their removal, which prevents degradation of the sensitive PEG backbone. An efficient protecting group strategy is paramount for the successful synthesis of complex molecules with multiple reactive functional groups. bham.ac.uk

The following table summarizes common orthogonal protecting groups used in the synthesis of complex organic molecules, including bifunctional linkers.

Protecting GroupAbbreviationTarget Functional GroupDeprotection Conditions
tert-ButoxycarbonylBocAmineMild Acid (e.g., TFA)
9-FluorenylmethoxycarbonylFmocAmineBase (e.g., Piperidine)
BenzyloxycarbonylCbzAmineHydrogenolysis (H₂, Pd/C)
DimethoxytritylDMTrHydroxylMild Acid (e.g., DCA)
tert-ButyldimethylsilylTBDMSHydroxylFluoride Ion (e.g., TBAF)
Phenethyl-HydroxylStrong Base (e.g., KHMDS)

This table provides examples of common protecting groups and their corresponding deprotection reagents, illustrating the principle of orthogonality where different conditions are required for the removal of each group.

Advanced Synthetic Approaches for Diverse PEG Chain Lengths and Architectures

The properties of a PEG linker, including its hydrophilicity and the spatial separation it provides between conjugated molecules, are directly influenced by its length and architecture. Advanced synthetic methods have been developed to precisely control these features.

For creating linkers with diverse and well-defined chain lengths, stepwise synthesis is a predominant method for producing monodisperse PEGs, where every molecule has the exact same number of ethylene (B1197577) glycol repeating units. nih.gov This technique involves the sequential addition of PEG monomers to a growing chain. Each cycle typically consists of two main steps: the deprotection of a terminal functional group (often a hydroxyl group protected by an acid-labile DMTr group or a base-labile phenethyl group) followed by the coupling of the next PEG monomer. beilstein-journals.orgnih.gov The use of base-labile protecting groups has led to more efficient one-pot synthesis protocols, as the deprotection step generates an alkoxide that can directly participate in the subsequent coupling reaction, eliminating the need for a separate deprotonation step and intermediate purification. beilstein-journals.orgd-nb.inforesearchgate.net To accelerate the synthesis of longer chains, strategies involving the coupling of two different PEG oligomers using orthogonal protecting groups can effectively double the chain length in a single coupling sequence. beilstein-journals.org Another powerful technique is the use of copper(I)-catalyzed azide-alkyne cycloaddition, or "click chemistry," to ligate smaller oligo(ethylene glycol) blocks together, yielding longer, discrete PEG chains with high efficiency. nih.govrsc.org

Beyond linear chains, the synthesis of PEGs with diverse architectures, such as branched or multi-arm structures, offers advantages for more complex applications. Branched PEGs can be synthesized by reacting a PEG functionalized with a primary amine with a bifunctional crosslinker or by using a multifunctional initiator for polymerization. Y-shaped PEGs, a specific type of branched polymer, consist of two linear PEG chains linked to a central core that also contains a reactive functional group. jenkemusa.com The synthesis of these structures can be initiated from a core molecule like trimethylolpropane (B17298) allyl ether, which allows for the anionic polymerization and growth of two PEG arms simultaneously. rsc.org These advanced architectures provide a more globular structure compared to linear PEGs, which can influence the pharmacokinetic properties of the final conjugate.

The table below compares the different PEG architectures and summarizes their general synthetic strategies.

PEG ArchitectureDescriptionGeneral Synthetic Approach
Linear A single, unbranched chain of PEG units.Stepwise monomer/oligomer addition; Polymerization from a monofunctional initiator.
Branched Multiple PEG chains extending from a central core or from points along a main backbone.Polymerization from a multifunctional initiator; Grafting PEG chains onto a polymer backbone.
Y-Shape (Forked) Two linear PEG chains linked to a single reactive core.Anionic polymerization from a dual-functional initiator; Convergent synthesis coupling two PEG arms to a core molecule.

This table outlines the structural differences and common synthetic methodologies for producing PEG linkers with varying architectures.

Reactivity and Mechanistic Investigations of Maleimide Thiol and Pentafluorophenyl Ester Amine Conjugation

Detailed Reaction Kinetics and Thermodynamics of Maleimide-Thiol Michael Addition

The conjugation of the maleimide (B117702) group with a thiol-containing molecule proceeds via a Michael addition reaction. axispharm.commdpi.com This reaction is highly efficient and chemoselective, forming a stable thioether bond (specifically, a thiosuccinimide adduct). axispharm.combiochempeg.com The reaction's efficiency is driven by the electrophilic nature of the maleimide's α,β-unsaturated double bond, which reacts readily with nucleophilic thiolate anions. mdpi.commdpi.com It typically requires no catalyst and can proceed under mild, physiological conditions. axispharm.compnas.org

Influence of pH on Maleimide Reactivity and Thioether Bond Formation

The rate and specificity of the maleimide-thiol conjugation are critically dependent on the pH of the reaction medium. nih.gov

Optimal pH Range: The reaction is highly specific and efficient for thiols within a pH range of 6.5 to 7.5. broadpharm.comaxispharm.comthermofisher.com At this neutral pH, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines. axispharm.commdpi.com

Acidic Conditions (pH < 6.5): As the pH becomes more acidic, the reaction rate slows down considerably. nih.gov This is because the reaction proceeds through the nucleophilic thiolate anion (RS-). According to the Henderson-Hasselbalch relationship, a lower pH shifts the equilibrium from the reactive thiolate towards the protonated, less reactive thiol (RSH), thereby reducing the concentration of the nucleophile and slowing the reaction. nih.gov

Alkaline Conditions (pH > 7.5): At pH values above 7.5, the specificity of the maleimide for thiols decreases. The reaction with primary amines becomes more significant, leading to potential side products. thermofisher.comresearchgate.net Furthermore, the maleimide ring itself becomes increasingly susceptible to hydrolysis at higher pH, forming a non-reactive maleamic acid and preventing conjugation. windows.netthermofisher.com

Table 1: Effect of pH on Maleimide-Thiol Reaction
pH RangeRelative Reaction RateSpecificity for ThiolsCompeting ReactionsSource
< 6.5SlowHighMinimal nih.gov
6.5 - 7.5Fast / OptimalVery HighMinimal reaction with amines axispharm.commdpi.comthermofisher.com
> 7.5FastDecreasedIncreased reaction with amines; hydrolysis of maleimide ring windows.netthermofisher.comresearchgate.net

Stability and Reversibility of Maleimide-Thiol Conjugates in Biological Milieus

While the thioether bond formed is generally considered stable, the resulting thiosuccinimide adduct can exhibit instability under certain conditions, particularly in biological environments. axispharm.comspringernature.com The primary issue is the reversibility of the Michael addition, known as a retro-Michael reaction. springernature.comprolynxinc.com

This equilibrium means that the thiosuccinimide adduct can revert to the original thiol and maleimide. prolynxinc.com In a biological milieu, which contains a high concentration of other thiols like glutathione (B108866), this reversibility can lead to "thiol exchange". prolynxinc.comnih.gov The maleimide released via the retro-Michael reaction can be intercepted by an exogenous thiol, leading to irreversible cleavage of the original conjugate and potential off-target effects. prolynxinc.comucl.ac.uk This instability can compromise the efficacy of bioconjugates, such as antibody-drug conjugates (ADCs), by causing premature release of the payload. prolynxinc.comucl.ac.uk

Mechanistic Insights into Thiol-Maleimide Adduct Stability and Degradation Pathways

There are two main competing pathways that determine the long-term fate of a thiol-maleimide adduct (a succinimidyl thioether, or SITE): the reversible retro-Michael reaction and irreversible hydrolysis. springernature.comprolynxinc.com

Retro-Michael Reaction: As discussed, this pathway leads to the dissociation of the adduct. The rate of this reaction (kRM) and subsequent thiol exchange (kExch) can be significant, particularly for conjugates that need to be stable for long periods in vivo. prolynxinc.com The rate of this cleavage is influenced by the chemical nature of the thiol; adducts formed with aromatic thiols, for instance, can be more susceptible to cleavage by exogenous thiols like glutathione. nih.gov

Hydrolysis: The succinimide (B58015) ring of the adduct can undergo irreversible hydrolysis (kHyd) to form two isomeric succinamic acid thioether (SATE) products. springernature.comprolynxinc.com This ring-opening reaction creates a stable, non-reversible product. springernature.commdpi.com Crucially, the hydrolyzed SATE form is not susceptible to the retro-Michael reaction and subsequent thiol loss. prolynxinc.commdpi.com Therefore, promoting hydrolysis is a key strategy to enhance the long-term stability of maleimide-thiol conjugates. prolynxinc.comacs.org The rate of this stabilizing hydrolysis is often slow for conventional N-alkyl maleimides but can be significantly accelerated by introducing electron-withdrawing substituents on the maleimide's nitrogen atom. prolynxinc.comacs.org

A third, less common degradation pathway involves radical-mediated cleavage of the thioether bond, which can be initiated by photoinitiators. biomaterials.org

Table 2: Degradation and Stabilization Pathways for Thiol-Maleimide Adducts
PathwayMechanismOutcomeConsequence for ConjugateSource
Retro-Michael ReactionReversible dissociation of the C-S bondReverts to original thiol and maleimideInstability, potential for thiol exchange and off-target effects springernature.comprolynxinc.comucl.ac.uk
HydrolysisIrreversible hydrolytic opening of the succinimide ringForms stable succinamic acid thioether (SATE)Stabilization of the conjugate, prevents retro-Michael reaction springernature.comprolynxinc.commdpi.comacs.org

Comprehensive Analysis of Pentafluorophenyl Ester-Amine Amidation

The PFP ester moiety of Mal-PEG4-PFP provides a highly efficient method for conjugation to molecules containing primary or secondary amine groups, forming a stable amide bond. axispharm.combroadpharm.com This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the ester, leading to the displacement of the pentafluorophenol (B44920) leaving group. researchgate.net

Factors Affecting Amide Bond Formation Efficiency and Specificity

Several factors influence the efficiency and specificity of the PFP ester-amine conjugation:

pH: The reaction is typically performed at a pH between 7 and 9. windows.net While weakly alkaline conditions are required to ensure the amine nucleophile is deprotonated and reactive, higher pH also increases the rate of a competing side reaction: hydrolysis of the PFP ester. windows.netrsc.org

Solvent: this compound is not directly water-soluble and must first be dissolved in a polar aprotic organic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction buffer. windows.netbroadpharm.com The final concentration of the organic solvent should generally be kept low (e.g., under 10%) to maintain protein solubility. windows.net

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the PFP ester. broadpharm.combroadpharm.com Amine-free buffers like phosphate-buffered saline (PBS) are recommended. broadpharm.com

Reactant Concentration: To achieve a sufficient level of conjugation, a molar excess of the PFP ester reagent over the amine-containing molecule is generally used. windows.net The optimal ratio depends on the concentration of the reactants and the desired degree of labeling, and often requires empirical testing. windows.netkorambiotech.com

Amine Structure: The structure of the amine itself affects reactivity. Primary aliphatic amines are generally more reactive than aromatic amines. acs.org The presence of hydrogen bond donating or accepting groups on the amine reactant can catalyze and accelerate the amidation reaction. google.com

Comparative Reactivity of PFP Esters versus N-Hydroxysuccinimide (NHS) Esters

PFP esters are often compared to N-hydroxysuccinimide (NHS) esters, another class of widely used amine-reactive reagents.

Reactivity: While some studies show NHS esters to have a faster initial reaction rate with amines, their rapid hydrolysis can lead to lower final product yields compared to PFP esters. thieme-connect.com Other studies comparing polymer brushes found that a poly(PFPA) platform reacted significantly faster with a primary amine and also successfully reacted with less nucleophilic aromatic amines, which the corresponding poly(NHS) platform failed to do. acs.org This suggests PFP esters can be more reactive and versatile.

Byproducts: The pentafluorophenol (PFP-OH) byproduct of the PFP ester reaction is less nucleophilic than the N-hydroxysuccinimide (NHS) byproduct, meaning it is less likely to interfere with the desired reaction. thieme-connect.com

Table 3: Comparison of PFP Ester and NHS Ester Characteristics
CharacteristicPentafluorophenyl (PFP) EsterN-Hydroxysuccinimide (NHS) EsterSource
Target Group Primary/Secondary AminesPrimary Amines broadpharm.combroadpharm.com
Optimal pH 7.0 - 9.07.0 - 8.0 windows.netbroadpharm.comresearchgate.net
Hydrolytic Stability Higher (less subject to hydrolysis)Lower (more prone to hydrolysis) broadpharm.comresearchgate.netthieme-connect.comnih.gov
Reaction Efficiency Often higher overall yield due to greater stabilityCan have high initial rate, but yield may be reduced by hydrolysis broadpharm.comacs.orgthieme-connect.com
Reactivity Scope Reacts with both aliphatic and aromatic aminesPrimarily reactive with more nucleophilic aliphatic amines acs.org
Byproduct Interference Low (PFP-OH is a weak nucleophile)Possible (NHS can be nucleophilic) thieme-connect.com

Hydrolytic Stability of PFP Ester Linkages under Aqueous Conditions

Pentafluorophenyl (PFP) esters are a class of activated esters utilized in bioconjugation for their reactivity towards primary amines, forming stable amide bonds. windows.netbroadpharm.com A critical aspect of their utility is their stability in aqueous environments, where hydrolysis presents a competing reaction. windows.net

Research has demonstrated that PFP esters exhibit greater hydrolytic stability compared to other commonly used activated esters, such as N-hydroxysuccinimide (NHS) esters. rsc.orgnih.govrsc.org This enhanced stability is advantageous, allowing for conjugation reactions to be performed in aqueous solutions with a reduced rate of non-specific hydrolysis. nih.gov The rate of hydrolysis for PFP esters is, however, pH-dependent, increasing as the pH rises. windows.net For instance, while maleimide groups are generally more stable, they too can undergo slow hydrolysis at a pH above 7.5. windows.net

Studies comparing various activated esters have provided quantitative insights into their relative stabilities. One such study evaluated the hydrolytic stability of several esters and found the order to be 1-NHS > 1-PFP > 1-TFP > 1-SePh > 1-PNP. thieme-connect.com This indicates that while NHS esters may be slightly more stable under certain conditions, PFP esters still offer a significant advantage in terms of resisting hydrolysis, a crucial factor for efficient bioconjugation in aqueous media. rsc.orgthieme-connect.com This characteristic is particularly beneficial as it minimizes the loss of the reactive group before it can couple with the target amine. nih.gov

The byproduct of the PFP ester reaction, pentafluorophenol (PFP-OH), is also noteworthy. It is less nucleophilic than the NHS byproduct, meaning it is less likely to interfere with the desired conjugation reaction. thieme-connect.com This combination of high reactivity towards amines and favorable hydrolytic stability makes PFP esters a robust choice for various bioconjugation applications. nih.govrsc.org

Orthogonal Reactivity Profiles for Sequential Bioconjugation Strategies

The distinct reactivity profiles of the maleimide and pentafluorophenyl (PFP) ester functional groups within the this compound linker enable orthogonal conjugation strategies. windows.net This means that each group can react selectively with its target functional group under specific conditions, without significant cross-reactivity.

The maleimide group exhibits high reactivity towards thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. windows.net This reaction proceeds optimally within a pH range of 6.5 to 7.5. windows.net

Conversely, the PFP ester group is reactive towards primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, forming a stable amide bond. windows.netaxispharm.com This acylation reaction is most efficient at a pH of 7 to 9. windows.net

This differential reactivity allows for a two-step sequential conjugation. For example, a protein containing an amine group can first be reacted with this compound to form an amide linkage via the PFP ester. After this initial conjugation and removal of any unreacted crosslinker, a second molecule containing a thiol group can be introduced to react with the now-appended maleimide group. windows.net This sequential approach provides precise control over the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs). windows.net

The kinetic differences between the two reactions are also significant. The thiol-maleimide reaction is known to be very rapid, often reaching completion within minutes. uu.nlresearchgate.net The PFP ester-amine reaction, while also efficient, can have its rate modulated by factors such as pH and the nucleophilicity of the amine. iisc.ac.inacs.org This kinetic separation further supports the feasibility of sequential and controlled conjugation reactions.

Spectroscopic and Chromatographic Characterization of Conjugation Products

The successful synthesis of bioconjugates using this compound necessitates robust analytical techniques to confirm the formation of the desired product and to assess its purity. High-Performance Liquid Chromatography (HPLC) and Electrospray Ionization Mass Spectrometry (ESI-MS) are indispensable tools for this purpose.

Application of High-Performance Liquid Chromatography (HPLC) in Conjugate Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and analysis of bioconjugates. Reversed-phase HPLC (RP-HPLC) is frequently employed to analyze the products of conjugation reactions involving this compound. researchgate.net

In the context of antibody-drug conjugates (ADCs), a common application for this type of linker, RP-HPLC can be used to determine the drug-to-antibody ratio (DAR). researchgate.net This method typically involves the reduction of the ADC to separate the heavy and light chains. The subsequent chromatographic separation allows for the identification and quantification of unmodified chains and those that have been conjugated with the drug-linker moiety. By integrating the peak areas of the different species, a weighted average DAR can be calculated. researchgate.net

Size-exclusion chromatography (SEC) is another HPLC-based method that can be utilized. SEC separates molecules based on their hydrodynamic volume and can be used to detect aggregation or fragmentation of the conjugate, which are critical quality attributes. For instance, monitoring by SEC can reveal the degradation of the conjugate over time. Hydrophobic Interaction Chromatography (HIC) is also used for the analysis of ADCs, separating species based on their surface hydrophobicity. google.com

The following table provides an example of data that could be generated from an HPLC analysis of a conjugation reaction:

SampleRetention Time (min)Peak Area (%)Identity
Unconjugated Protein10.25.5Protein
Conjugate Product15.892.1Protein-Linker
Unreacted Linker2.52.4This compound

This table is illustrative and actual results will vary based on the specific molecules and chromatographic conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Product Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a vital technique for confirming the identity and integrity of bioconjugates by providing precise molecular weight information. Following a conjugation reaction, ESI-MS can definitively confirm the successful attachment of the this compound linker and any subsequent molecule to the target protein.

The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions, from which the molecular weight of the intact conjugate can be determined. This allows for the verification of the final product and the identification of any side products or unreacted starting materials. For example, in the synthesis of a drug-linker conjugate, ESI-MS was used to confirm the final product with an observed m/z of 1325.6. google.com

ESI can be coupled with liquid chromatography (LC-MS) to provide separation and mass identification in a single run. This is particularly useful for analyzing complex reaction mixtures. Furthermore, ESI combined with ion mobility spectrometry (ESI-IMS-MS) can provide information not only on the mass but also on the shape and conformation of the bioconjugate. nih.gov

An example of expected mass spectrometry data is shown in the table below:

SpeciesCalculated Mass (Da)Observed Mass (Da)
Unconjugated Antibody150,000150,002
Antibody + 1 Linker150,511.4150,513
Antibody + 2 Linkers151,022.8151,025

This table is for illustrative purposes. The molecular weight of this compound is 511.4 Da. broadpharm.com Actual observed masses may vary slightly due to isotopic distribution and instrument calibration.

Applications in Bioconjugation and Biofunctionalization

Site-Specific Protein and Peptide Modification

The ability to selectively modify specific amino acid residues on a protein or peptide is crucial for creating well-defined and functional bioconjugates. Mal-PEG4-PFP, with its orthogonal reactivity, is adept at facilitating such modifications. axispharm.com

The maleimide (B117702) group of this compound exhibits high reactivity and selectivity towards the sulfhydryl (thiol) group of cysteine residues. This reaction, which forms a stable thioether bond, is a cornerstone of bioconjugation chemistry and is widely employed for the site-specific modification of proteins and peptides. nih.govnih.gov The conjugation typically occurs under mild physiological conditions (pH 6.5-7.5), which helps to preserve the biological activity of the protein. Ten of the twelve antibody-drug conjugates approved by the FDA utilize the maleimide-thiol reaction for their construction. nih.gov

The specificity of the maleimide-thiol reaction is a significant advantage, as cysteine is a relatively rare amino acid in proteins, allowing for precise control over the conjugation site. broadpharm.com This is in contrast to reactions targeting more abundant residues like lysine (B10760008), which can result in heterogeneous mixtures. broadpharm.com

Table 1: Key Features of Maleimide-Thiol Conjugation

ParameterDescriptionReference
Reactive Group Maleimide axispharm.com
Target Residue Cysteine (thiol group)
Bond Formed Stable thioether bond
Optimal pH 6.5 - 7.5
Key Advantage High selectivity and site-specificity due to the relative rarity of cysteine residues. broadpharm.com

The pentafluorophenyl (PFP) ester at the other end of the this compound molecule is reactive towards primary amines, such as the epsilon-amine group of lysine residues. axispharm.com PFP esters are known to be less susceptible to hydrolysis in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, which can lead to higher conjugation efficiencies. thieme-connect.comresearchgate.net

Research has shown that PFP esters can be used for the site-selective labeling of native monoclonal antibodies. nih.gov In one study, a PFP ester demonstrated preferential labeling of a specific lysine residue (K188) in the kappa light chain of human IgG antibodies. nih.govnih.gov This approach offers a method for creating more homogeneous antibody conjugates without the need for genetic engineering. nih.gov The use of PFP esters has been shown to result in antibody-fluorophore conjugates with reduced aggregation and improved brightness compared to those prepared with NHS esters. nih.gov

Table 2: Comparison of PFP Esters and NHS Esters for Amine Modification

FeaturePFP EsterNHS EsterReference
Target Group Primary amines (e.g., lysine)Primary amines (e.g., lysine) axispharm.com
Hydrolytic Stability Less susceptible to hydrolysisMore susceptible to hydrolysis thieme-connect.comresearchgate.net
Selectivity Can exhibit preferential labeling of specific lysine residuesGenerally less selective, leading to heterogeneous products nih.govnih.gov
Conjugate Properties Can lead to reduced aggregation and improved brightness in antibody-fluorophore conjugatesMay result in heterogeneous mixtures with potential for aggregation nih.gov

The heterobifunctional nature of this compound makes it an ideal tool for the dual functionalization of biomolecules, enabling the creation of complex architectures. By sequentially reacting the different ends of the linker with distinct molecules, researchers can construct sophisticated bioconjugates. For example, a protein with a free cysteine can first be reacted with the maleimide end of this compound. The resulting conjugate, now bearing a PFP ester, can then be reacted with another molecule containing a primary amine, such as a second protein, a peptide, or a small molecule drug. This step-wise approach allows for the controlled assembly of multi-component systems with defined stoichiometry and spatial orientation. While specific research on dual functionalization using this compound is not extensively detailed, the principle is well-established with similar heterobifunctional linkers. iris-biotech.de

Development of Antibody-Drug Conjugates (ADCs)

This compound is classified as a non-cleavable linker for the development of ADCs. fujifilm.com In this context, it serves as a stable bridge between the antibody and the cytotoxic payload.

In ADC design, the linker plays a critical role in the stability and efficacy of the therapeutic. biochempeg.com this compound's maleimide group allows for the attachment of the linker to the antibody via cysteine residues, often after reduction of interchain disulfide bonds. nih.gov The PFP ester end can be used to conjugate the cytotoxic payload, which would typically have a primary amine handle.

The non-cleavable nature of the this compound linker means that the payload is only released after the entire ADC is internalized by the target cancer cell and the antibody component is degraded in the lysosome. biochempeg.com This can enhance the stability of the ADC in circulation and potentially reduce off-target toxicity. biochempeg.com The inclusion of the hydrophilic PEG4 spacer can improve the solubility and pharmacokinetic properties of the ADC, and can also shield the hydrophobic payload from the surrounding environment. sigmaaldrich.combiochempeg.com

The stability of the linker is a crucial factor in the performance of an ADC. Non-cleavable linkers like this compound generally exhibit high stability in plasma, which can lead to an improved therapeutic index. biochempeg.com The PEG component of the linker can also contribute to improved stability and pharmacokinetics. sigmaaldrich.com

Studies on ADCs with PEGylated linkers have shown that the length of the PEG chain can significantly impact the ADC's properties. In one study, increasing the PEG chain length from 2 to 8 units resulted in increased ADC exposure in plasma and improved efficacy in tumor xenograft models. aacrjournals.orgaacrjournals.org

Table 3: Effect of PEG Chain Length on ADC Properties (Illustrative Data)

PEG Units in LinkerRelative Plasma ExposureTumor Weight Reduction (%)Reference
0Low11% aacrjournals.org
2Moderate35-45% aacrjournals.org
4Moderate-High35-45% aacrjournals.org
8High75-85% aacrjournals.org
12High75-85% aacrjournals.org
24High75-85% aacrjournals.org

This table illustrates the general trend observed in studies on the effect of PEG linker length on ADC pharmacokinetics and efficacy. While not specific to this compound, it highlights the importance of the PEG4 component in its structure.

Comparative Studies with Other ADC Linker Chemistries

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. nih.gov The linker connecting the antibody and the drug is a critical component that influences the stability, efficacy, and pharmacokinetic profile of the ADC. nih.gov this compound is a non-cleavable linker used in the synthesis of ADCs. medchemexpress.com

The maleimide group of this compound reacts with thiol groups (sulfhydryl groups), often found in cysteine residues of antibodies, to form a stable thioether bond. broadpharm.comthermofisher.com This reaction is highly selective within a pH range of 6.5 to 7.5. axispharm.com The PFP ester, on the other hand, is reactive towards primary amines, such as those on lysine residues, forming a stable amide bond. broadpharm.combroadpharm.com PFP esters are noted for being less susceptible to hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions. broadpharm.comprecisepeg.comconfluore.com

The stability of the linkage is a key consideration in ADC design. While maleimide-thiol linkages are generally stable, they can undergo a retro-Michael reaction, leading to deconjugation. creativepegworks.com To address this, linkers incorporating self-stabilizing maleimides have been developed. researchgate.net

The PEG4 spacer in this compound provides hydrophilicity, which can improve the solubility and reduce the aggregation of often-hydrophobic drug payloads. broadpharm.comaxispharm.com Studies have shown that incorporating PEG linkers, such as a PEG4 maleimide linker, can enhance the efficacy of ADCs, particularly against multidrug-resistant tumors, when compared to ADCs with more hydrophobic linkers like MCC (maleimidomethyl cyclohexane-1-carboxylate). nih.govresearchgate.net

Linker ChemistryReactive GroupsBond FormedKey Characteristics
This compound Maleimide, PFP esterThioether, AmideNon-cleavable, hydrophilic PEG spacer improves solubility, PFP ester is less prone to hydrolysis. medchemexpress.combroadpharm.combroadpharm.com
SMCC (N-succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate) Maleimide, NHS esterThioether, AmideNon-cleavable, more hydrophobic linker. researchgate.net
Hydrazone Linkers HydrazoneHydrazoneAcid-cleavable, sensitive to the acidic environment of lysosomes. nih.govnih.gov
Peptide Linkers (e.g., Val-Cit) Peptide sequenceAmideCleavable by specific lysosomal proteases like cathepsin B. nih.gov

Engineering of Targeted Drug Delivery Systems

The properties of this compound make it a valuable component in the engineering of sophisticated drug delivery systems designed to enhance therapeutic efficacy and minimize off-target effects.

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents. biochempeg.com The inclusion of the PEG4 spacer in this compound contributes to this effect by:

Increasing Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of the conjugated molecule. broadpharm.comaxispharm.com This is particularly beneficial for hydrophobic drugs that would otherwise have poor bioavailability.

Reducing Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response. frontiersin.org

Prolonging Circulation Time: The increased hydrodynamic volume of the PEGylated conjugate can reduce renal clearance, leading to a longer circulation half-life in the bloodstream. axispharm.combiochempeg.com

These attributes collectively contribute to an improved pharmacokinetic profile, allowing for sustained drug exposure at the target site. biochempeg.com

The dual reactivity of this compound allows for its use in conjugating therapeutic payloads to various drug carriers and targeting moieties. axispharm.com For instance, the PFP ester can be used to attach the linker to an amine-containing drug molecule, while the maleimide group can then be used to conjugate this drug-linker complex to a thiol-containing targeting ligand, such as a peptide or antibody fragment. windows.net This creates a targeted drug delivery system that can specifically bind to receptors overexpressed on diseased cells, thereby concentrating the therapeutic effect where it is most needed. nih.gov

Functionalization of Nanomaterials and Surfaces

The ability of this compound to react with different functional groups also makes it a versatile tool for the functionalization of nanomaterials and surfaces for a range of biomedical applications.

The development of highly sensitive and specific biosensors often relies on the controlled immobilization of biorecognition elements, such as antibodies or nucleic acids, onto a sensor surface. nih.gov The orientation and density of these immobilized molecules are critical for optimal sensor performance. nih.gov

Nanoparticles are increasingly being explored as platforms for drug delivery, imaging, and diagnostics. frontiersin.orgmdpi.com Surface functionalization of these nanoparticles is essential to improve their biocompatibility, stability, and targeting capabilities. mdpi.comwu.ac.th

Creation of Biocompatible Coatings and Interfaces

The chemical architecture of this compound, featuring a terminal maleimide group, a pentafluorophenyl (PFP) ester, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, makes it a highly effective reagent for engineering biocompatible and functional surfaces on materials used in biomedical applications. The creation of such coatings is a critical step in improving the in vivo performance of medical devices, biosensors, and cell culture substrates by controlling interactions at the bio-interface. creativepegworks.compolysciences.com

The process leverages the dual reactivity of the molecule. The PFP ester is highly reactive toward primary amines, allowing for the covalent attachment of the linker to surfaces that have been pre-functionalized with amino groups. broadpharm.com This forms a stable amide bond. Once anchored, the PEG chain extends from the surface, creating a dense, hydrophilic layer. This PEGylated surface has been shown to resist the non-specific adsorption of proteins and adhesion of cells, a property often described as "non-fouling" or "bio-inert". sigmaaldrich.comnih.govresearchgate.net This resistance is crucial for preventing the foreign body response to implanted devices and for creating "blank slate" surfaces in diagnostic assays, ensuring that only specific, intended interactions occur. creativepegworks.comsigmaaldrich.comresearchgate.net

The terminal maleimide group remains available for subsequent conjugation reactions. Maleimide groups react specifically and efficiently with thiol (sulfhydryl) groups from cysteine residues in peptides and proteins under physiological pH conditions (pH 6.5-7.5). creativepegworks.combroadpharm.combiochempeg.com This allows for the controlled, covalent immobilization of specific bioactive molecules, such as enzymes, antibodies (or their Fab' fragments), or cell-adhesion peptides, onto the surface. jku.atresearchgate.net For instance, a surface coated with this compound can be functionalized with an RGD peptide (containing a cysteine) to promote specific cell adhesion, transforming a bio-inert surface into one that actively supports cell attachment and growth for tissue engineering applications. researchgate.netmdpi.com This strategic, multi-step functionalization provides precise control over the surface chemistry, enhancing biocompatibility while enabling specific biological activity.

Application in PROteolysis TArgeting Chimeras (PROTACs) and Related Targeted Degradation Technologies

This compound is a heterobifunctional linker used as a key building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). broadpharm.comxcessbio.commedchemexpress.com PROTACs are innovative therapeutic molecules designed to eliminate specific disease-causing proteins from cells by hijacking the body's own protein disposal system, the ubiquitin-proteasome system (UPS). jenkemusa.comprecisepeg.commdpi.com A PROTAC molecule is composed of three parts: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.govbiochempeg.com

Role of this compound-like Linkers in PROTAC Scaffold Design

The key roles of the PEG linker in the PROTAC scaffold include:

Optimizing Ternary Complex Formation : The length of the linker is a determining factor in degradation efficiency. jenkemusa.com The four-unit PEG chain in this compound provides a specific spatial separation between the two ligands, which is essential for enabling the formation of a stable and productive ternary complex (E3 ligase-PROTAC-POI). explorationpub.com Linkers that are too short or too long can prevent this complex from forming correctly, thereby inhibiting protein degradation. explorationpub.com

Providing Synthetic Versatility : Heterobifunctional linkers like this compound offer reactive handles (maleimide and PFP ester) that facilitate the modular assembly of PROTACs. biochempeg.comjenkemusa.com This allows chemists to rapidly synthesize a library of PROTAC candidates with varying linkers to screen for the most effective structures. jenkemusa.com

Table 1: Properties of this compound

Property Value Source(s)
Chemical Name 1-(1-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oyl)oxy-2,3,4,5,6-pentafluorobenzene broadpharm.com
CAS Number 1415800-42-8 broadpharm.com
Molecular Formula C21H22F5NO8 broadpharm.com
Molecular Weight 511.4 g/mol broadpharm.com
Reactive Group 1 Maleimide broadpharm.com
Reactive Group 2 Pentafluorophenyl (PFP) Ester broadpharm.com

Mechanism of Action of Linker in Protein Degradation Pathways

The primary mechanistic role of the linker in a PROTAC is to physically bridge the target protein and the E3 ligase, bringing them into close proximity. biochempeg.com This proximity is the "event" in the event-driven pharmacology of PROTACs, initiating the process of targeted protein degradation. nih.gov Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ligase to lysine residues on the surface of the target protein. mdpi.combiochempeg.com

The linker is not merely a passive tether; it actively influences the stability and orientation of the proteins within the ternary complex. explorationpub.com This is critical because the efficiency of ubiquitination depends on the correct positioning of the target protein's lysine residues relative to the E3 ligase's active site. The flexibility and composition of the PEG linker can allow for beneficial conformational adjustments and may contribute to stabilizing protein-protein interactions within the complex. acs.orgexplorationpub.com

After the target protein is tagged with a polyubiquitin (B1169507) chain, it is recognized and degraded by the 26S proteasome, a cellular machine responsible for breaking down unwanted proteins. mdpi.combiochempeg.com The PROTAC molecule itself is not degraded and is released after inducing ubiquitination, allowing it to act catalytically to degrade multiple copies of the target protein. nih.gov The linker's role in enabling the formation of a productive ternary complex is therefore the indispensable first step in this catalytic cycle of targeted protein destruction.

Table 2: Reactive Moieties of this compound and Their Conjugation Targets

Reactive Moiety Target Functional Group Resulting Bond Typical Application Context
Maleimide Thiol / Sulfhydryl (-SH) Thioether Bioconjugation (e.g., to cysteine in peptides), Hydrogel cross-linking
Pentafluorophenyl (PFP) Ester Amine (-NH2) Amide Surface functionalization, PROTAC synthesis (e.g., to lysine or N-terminus)

Integration into Hydrogel Systems for Biomedical Engineering

While linear this compound is primarily a bioconjugation reagent, its core components—PEG and maleimide—are central to the formation of advanced hydrogel systems. These applications typically utilize multi-arm PEG macromers functionalized with maleimide at each terminus (e.g., 4-arm PEG-Maleimide or PEG-4MAL). biochempeg.comresearchgate.netnih.gov These hydrogels are water-swollen, cross-linked polymer networks that mimic the structure of the natural extracellular matrix (ECM), making them excellent scaffolds for biomedical engineering. nih.govresearchgate.net

Formation of Cross-Linked PEG-Based Hydrogels

PEG-maleimide hydrogels are formed through a Michael-type addition reaction where the maleimide groups on the multi-arm PEG react with thiol groups on a cross-linking molecule. researchgate.netnih.gov This cross-linker is typically a peptide containing cysteine residues at each end or a simple dithiol molecule like dithiothreitol (B142953) (DTT). researchgate.net

The reaction is highly specific, rapid, and proceeds under mild, physiological conditions (neutral pH, room temperature) without the need for a catalyst or initiator. nih.govnih.gov This is a significant advantage over other cross-linking chemistries, such as photopolymerization of PEG-acrylates, as it avoids potential damage to sensitive biological components like cells. nih.gov Research comparing different Michael-type addition chemistries has shown that PEG-maleimide (PEG-4MAL) hydrogels exhibit improved reaction kinetics and higher cross-linking efficiency compared to PEG-acrylate (PEG-4A) and PEG-vinylsulfone (PEG-4VS) systems. researchgate.netnih.gov This efficiency results in more structurally defined networks with tunable mechanical properties. researchgate.net The rapid gelation also makes these hydrogels suitable for in-situ applications, where the liquid precursors can be injected and form a gel directly at the site of injury. researchgate.netnih.govnih.gov

Table 3: Comparative Research Findings for PEG-Based Hydrogels (10% w/v)

Hydrogel Type Young's Modulus (kPa) Swelling Ratio (Qm) Encapsulated Cell Viability (%)
PEG-4MAL 10.4 ± 1.1 16.2 ± 0.6 93.1 ± 1.9
PEG-4VS 5.2 ± 0.9 16.2 ± 1.3 88.5 ± 2.6
PEG-4A 2.1 ± 0.3 42.1 ± 2.5 73.1 ± 5.0

Data adapted from research comparing different Michael-type addition cross-linking chemistries for cell encapsulation. nih.gov

Biomaterial Functionalization for Tissue Engineering and Regenerative Medicine

PEG itself is bio-inert, meaning it does not support cell adhesion. sigmaaldrich.comnih.gov While this is advantageous for creating non-fouling surfaces, for tissue engineering applications, the hydrogel scaffold must provide signals to guide cell behavior. The maleimide chemistry is ideal for this "bio-functionalization." nih.govresearchgate.net

Bioactive molecules, such as cell adhesion peptides (e.g., the widely used RGD sequence), can be synthesized with a terminal cysteine. researchgate.netmdpi.com These thiol-containing peptides can then be covalently incorporated into the hydrogel network by reacting them with the maleimide groups on the PEG macromer before or during the cross-linking process. researchgate.netnih.gov This allows for precise control over the type and density of biological signals presented to the encapsulated cells. nih.gov

Furthermore, the cross-linking peptide itself can be designed to be sensitive to enzymes, such as matrix metalloproteinases (MMPs), that cells secrete. researchgate.netnih.gov This enables the encapsulated cells to degrade and remodel the surrounding hydrogel, mimicking the dynamic nature of native tissue and facilitating processes like cell migration and tissue formation. researchgate.netnih.gov This "plug-and-play" modularity makes PEG-maleimide hydrogels a versatile and powerful platform for creating customized microenvironments for regenerative medicine, supporting the culture and delivery of cells for therapeutic purposes. nih.govnih.gov

Advanced Conjugation Strategies Involving Mal Peg4 Pfp Derivatives

Orthogonal Bioconjugation in Complex Biological Environments

Orthogonal bioconjugation refers to the ability to perform multiple, specific chemical reactions simultaneously in the same pot, with each reaction proceeding to high yield without interfering with the others. The architecture of Mal-PEG4-PFP is inherently suited for a two-step, orthogonal conjugation sequence in complex biological mixtures such as cell lysates or serum.

The maleimide (B117702) group exhibits high chemoselectivity for sulfhydryl (thiol) groups, typically found on cysteine residues of proteins, under mild pH conditions (6.5-7.5). At this pH range, the reaction rate with thiols is significantly faster—by approximately 1,000-fold—than its reaction with amines. axispharm.comnih.gov Conversely, the PFP ester is a highly reactive acylating agent specific for primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein. This differential reactivity allows for a controlled, sequential conjugation. For instance, a cysteine-containing biomolecule can be selectively conjugated to the maleimide end of the linker at neutral pH. Following this initial conjugation, the pH can be raised slightly (to pH 7.5-8.5) to facilitate the efficient reaction of the PFP ester with an amine-containing molecule. This pH-dependent control over reactivity forms the basis of its orthogonality, enabling the precise assembly of complex biomolecular structures. The PEG4 spacer further enhances the utility of the linker in biological environments by increasing the water solubility of the entire conjugate and minimizing steric hindrance between the conjugated molecules.

Combination with Click Chemistry Modalities

The versatility of the this compound scaffold can be extended by incorporating "click chemistry" handles, which provide access to one of the most rapid and bioorthogonal ligation methods available. This is typically achieved by modifying one of the reactive ends of the linker to include a group such as an azide, alkyne, tetrazine, or norbornene.

A derivative of this compound can be synthesized to replace the PFP ester with a click-reactive moiety, creating linkers like Mal-PEG4-Azide or Mal-PEG4-Alkyne. This allows for a three-part sequential conjugation.

Thiol Conjugation: A thiol-containing biomolecule is reacted with the maleimide group.

Amine Conjugation (if PFP is retained): A second, amine-containing molecule is attached via the PFP ester.

Click Reaction: A third molecule, functionalized with a complementary click handle (e.g., an alkyne for an azide-linker, or a norbornene for a tetrazine-linker), is then attached.

The inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene like norbornene is particularly noteworthy for its exceptionally fast kinetics and biocompatibility, proceeding without the need for a copper catalyst. This enables the rapid and efficient labeling of biomolecules even at low concentrations. The orthogonality of these reactions allows for the step-wise construction of complex conjugates where different components are precisely positioned.

This compound derivatives are instrumental in the assembly of multi-component probes for applications like multimodal imaging or theranostics. vectorlabs.com For example, a single probe could be constructed to carry:

A targeting ligand (e.g., an antibody fragment) attached via the maleimide group.

A fluorescent dye for optical imaging attached via the PFP ester.

A radiolabeling chelator (e.g., DOTA) bearing a click handle, attached via a subsequent click reaction.

The hydrophilic and flexible PEG4 spacer is crucial in such constructs, as it helps to prevent quenching or interference between the different functional moieties. nih.gov This modular approach allows for the creation of highly customized probes where each component can be optimized independently before being assembled onto the central linker scaffold.

Development of Cleavable Linkers for Controlled Release

For many therapeutic applications, particularly in the field of antibody-drug conjugates (ADCs), it is desirable for the linker to be stable in systemic circulation but to cleave and release its payload upon reaching the target site. This compound can be modified to incorporate cleavable motifs, enabling the controlled release of a conjugated molecule in response to specific biological triggers.

One of the most clinically relevant strategies involves incorporating a dipeptide sequence that is a substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. The valine-citrulline (Val-Cit) dipeptide is a well-established protease-cleavable sequence. iris-biotech.de A derivative, Mal-PEG4-Val-Cit-PABC , incorporates this dipeptide along with a self-immolative para-aminobenzyl carbamate (PABC) spacer.

Upon internalization of the ADC into a cancer cell and trafficking to the lysosome, cathepsin B cleaves the amide bond between citrulline and the PABC group. This initiates a 1,6-elimination reaction within the PABC spacer, leading to the release of the unmodified payload. iris-biotech.de The valine-alanine (Val-Ala) dipeptide is another protease-sensitive linker that has shown advantages in certain contexts, such as improved hydrophilicity and stability, which can prevent aggregation when conjugating hydrophobic payloads. nih.gov Comparative studies have shown that while the Val-Ala linker may be cleaved at a slightly slower rate by cathepsin B, it can offer a superior therapeutic window for certain ADCs. nih.govnih.gov

Dipeptide SequencePrimary Cleaving EnzymeKey CharacteristicsRelative Cleavage Rate (Val-Cit as reference)
Val-CitCathepsin BWell-established; high plasma stability; efficient lysosomal cleavage. iris-biotech.de1.0
Val-AlaCathepsin B and other lysosomal proteasesHigher hydrophilicity than Val-Cit; may reduce aggregation with hydrophobic payloads. nih.gov~0.5 (in isolated cathepsin B assays) iris-biotech.de

pH-Responsive Linkers: The acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) can be exploited to trigger payload release. Hydrazone linkers are a common class of acid-labile bonds. A Mal-PEG4-hydrazone derivative can be designed to be stable at the neutral pH of blood but to undergo rapid hydrolysis upon exposure to the lower pH of intracellular compartments. nih.govnih.gov The rate of hydrolysis can be fine-tuned based on the substituents near the hydrazone bond, allowing for controlled release kinetics. acs.orgnih.gov

Linker TypeCleavage TriggerRelative Stability (Half-life)
AcylhydrazoneAcidic pHStable at pH 7.4 (> 24 hours) nih.gov
Rapid cleavage at pH 5.0 (~1-4 hours) nih.gov

Redox-Responsive Linkers: The intracellular environment has a significantly higher concentration of reducing agents, particularly glutathione (B108866) (GSH), compared to the extracellular space (mM vs. µM). This differential can be harnessed by incorporating a disulfide bond into the linker. A Maleimide-PEG4-S-S-Payload derivative would remain intact in circulation but would be rapidly cleaved upon entering a cell, releasing the payload via thiol-disulfide exchange. While effective, some simple disulfide linkers can exhibit instability in plasma. More stable designs incorporate steric hindrance around the disulfide bond to modulate the rate of reduction and enhance systemic stability. tandfonline.com Interestingly, the succinimide-thioether bond formed from the maleimide-thiol conjugation itself can undergo a retro-Michael reaction and cleavage in the presence of high glutathione concentrations, providing another, albeit slower, redox-sensitive release mechanism. nih.gov

Linker TypeCleavage TriggerKey Characteristics
Disulfide BondHigh Glutathione (GSH) ConcentrationRapidly cleaved inside cells; release rate can be tuned by steric hindrance. tandfonline.com
Succinimide-Thioether (from Maleimide)High Glutathione (GSH) ConcentrationSlower, tunable cleavage via retro-Michael reaction; more stable than many disulfide bonds. nih.gov

Exploration of Branched and Multi-Arm PEG Architectures

The evolution of polyethylene (B3416737) glycol (PEG) technology in bioconjugation has expanded from linear chains to more complex branched and multi-arm architectures. These advanced structures offer significant advantages, including increased drug-loading capacity, enhanced pharmacokinetic profiles, and the ability to create intricate, three-dimensional hydrogel networks for applications in drug delivery and tissue engineering. The strategic use of heterobifunctional linkers, such as Maleimide-PEG4-Pentafluorophenyl Ester (this compound), is pivotal in the functionalization of these multi-arm platforms, enabling precise control over the introduction of reactive moieties.

Branched and multi-arm PEGs are polymers that have multiple PEG chains extending from a central core molecule. broadpharm.com Common architectures include 3, 4, 6, and 8-arm PEGs, which are synthesized by the ethoxylation of core molecules like glycerol, pentaerythritol, dipentaerythritol, or hexaglycerol. molecularcloud.org These structures can be homofunctional, with all arms terminating in the same functional group, or heterofunctional, featuring a mix of reactive groups. jenkemusa.com

A key strategy in leveraging multi-arm PEGs involves their post-synthesis functionalization to introduce specific reactive groups required for conjugation. For instance, a multi-arm PEG with terminal primary amine groups can be converted into a multi-arm maleimide-functionalized PEG. This is achieved by reacting the amine-terminated multi-arm PEG with a heterobifunctional linker like this compound. The pentafluorophenyl (PFP) ester end of the linker reacts efficiently with the primary amine groups on the PEG arms to form stable amide bonds. precisepeg.com This reaction results in a multi-arm PEG where each arm is terminated with a maleimide group, ready for conjugation to thiol-containing molecules such as peptides, proteins, or small molecule drugs.

The choice of a PFP ester in the linker is advantageous due to its enhanced stability against hydrolysis compared to the more commonly used N-hydroxysuccinimide (NHS) esters. thieme-connect.combroadpharm.com This increased stability allows for more efficient and controlled conjugation reactions, particularly in aqueous environments. precisepeg.comresearchgate.net

The resulting multi-arm maleimide-functionalized PEGs are highly valuable in advanced conjugation strategies. One of their primary applications is in the formation of hydrogels. nih.govbiochempeg.com For example, a 4-arm or 8-arm PEG-maleimide can be cross-linked with thiol-containing molecules to form a hydrogel network. nih.govbiochempeg.com The properties of these hydrogels, such as stiffness and degradation, can be tuned by varying the PEG architecture and the cross-linker. nih.gov These hydrogels are extensively explored for the controlled release of therapeutics and as scaffolds for 3D cell culture and tissue regeneration. molecularcloud.orgnih.gov

In the context of drug delivery, particularly for antibody-drug conjugates (ADCs), multi-arm PEG linkers facilitate the attachment of a higher number of drug molecules per antibody. jenkemusa.com This can enhance the therapeutic efficacy of the ADC. The branched structure also improves the solubility and pharmacokinetic profile of the resulting conjugate. jenkemusa.com

Below is a data table illustrating the characteristics of multi-arm PEG-maleimide conjugates, which can be synthesized using linkers like this compound. The data is representative of typical findings in the field.

Property4-Arm PEG-Maleimide8-Arm PEG-MaleimideLinear PEG-Maleimide
Drug Loading Capacity HighVery HighLow
Hydrogel Formation Efficient cross-linkingRapid and dense cross-linkingNot applicable
Solubility of Conjugate ExcellentExcellentGood
In vivo Half-life ExtendedSignificantly ExtendedStandard
Steric Hindrance ModerateIncreasedLow

This table presents a comparative overview of properties based on the PEG architecture. The use of a this compound linker would introduce a flexible PEG4 spacer at the terminus of each arm, potentially influencing the accessibility of the maleimide group for conjugation.

Detailed research findings indicate that the reaction kinetics of maleimide groups with thiols are rapid and highly specific at physiological pH. nih.gov Studies comparing different multi-arm PEG architectures for hydrogel formation have shown that 8-arm PEGs can form gels more rapidly and with a greater degree of modification compared to 4-arm PEGs, allowing for more precise control over the mechanical properties of the hydrogel. nih.gov The hydrolysis of multi-arm PEG-maleimide intermediates has also been studied to optimize the conditions for protein conjugation, revealing that hydrolysis follows first-order kinetics.

Challenges and Future Directions in Mal Peg4 Pfp Research

Addressing Stability Issues of Maleimide-Thiol Conjugates in vivo

A significant challenge in the application of maleimide-based linkers, including Mal-PEG4-PFP, is the stability of the resulting maleimide-thiol conjugate (a thiosuccinimide adduct) in a biological environment. ulisboa.pt While the Michael addition reaction between a maleimide (B117702) and a thiol is efficient and selective, the formed thiosuccinimide bond is susceptible to reversal via a retro-Michael reaction. creativepegworks.comrsc.orgnih.gov This instability can lead to premature cleavage of the conjugate in vivo, causing off-target effects and reducing therapeutic efficacy. prolynxinc.comacs.orgnih.gov

The primary mechanism of instability is thiol exchange, where endogenous thiols like glutathione (B108866) or albumin attack the thiosuccinimide, displacing the original conjugated molecule. nih.govcreativepegworks.comjove.com Research has identified two competing reactions that the thiosuccinimide linkage can undergo in a biological setting: the undesirable retro-Michael elimination and a stabilizing hydrolysis of the succinimide (B58015) ring. ulisboa.ptcreativepegworks.com The hydrolyzed product, a succinamic acid thioether (SATE), is resistant to thiol exchange and significantly more stable. creativepegworks.comprolynxinc.comacs.orgnih.gov

Future research is focused on strategies to enhance the stability of the conjugate by promoting this hydrolysis. Key approaches include:

Next-Generation Maleimides: Developing maleimides with N-substituents that feature electron-withdrawing groups. ulisboa.ptcreativepegworks.com These groups accelerate the rate of the stabilizing hydrolysis reaction, effectively outcompeting the retro-Michael reaction. prolynxinc.comacs.orgnih.gov Studies have shown that conjugates made with these electron-withdrawing maleimides can be intentionally hydrolyzed in vitro before administration to ensure in vivo stability. prolynxinc.comacs.org

Transcyclization Reactions: A novel strategy involves inducing a transcyclization reaction to stabilize the maleimide-thiol adduct, preventing retro-Michael exchange processes. creativepegworks.com

Alternative Chemistries: Exploring alternative thiol-reactive moieties that form more stable bonds, such as carbonylacrylic reagents or vinyl pyridinium (B92312) reagents, which form conjugates resistant to degradation under physiological conditions. creativepegworks.com Another approach involves using dibromomaleimides that can react with both a thiol and an amine to form a stable aminothiomaleimide. rsc.org

StrategyMechanismAdvantageReference
Thiosuccinimide HydrolysisRing-opening of the succinimide to form a stable succinamic acid thioether (SATE).The resulting SATE is resistant to retro-Michael reaction and thiol exchange. ulisboa.ptcreativepegworks.comprolynxinc.comacs.org
Electron-Withdrawing N-SubstituentsAccelerates the rate of hydrolysis of the thiosuccinimide ring.Promotes the formation of the stable SATE product over the unstable adduct. prolynxinc.comacs.orgnih.gov
Dibromomaleimide ConjugationConsecutive reaction with a thiol and an amine to form a stable aminothiomaleimide.Provides simultaneous stabilization and dual functionalization in one pot without generating isomeric products. rsc.org
Carbonylacrylic ReagentsUndergo rapid thiol Michael-addition to form a stable conjugate.Conjugates are resistant to degradation in physiological conditions. creativepegworks.com

Optimization of Conjugation Efficiency and Bioselectivity

Achieving high conjugation efficiency and bioselectivity is critical for producing homogeneous bioconjugates. For linkers like this compound, this involves optimizing both the maleimide-thiol and the PFP-amine reactions. Research has shown that several parameters significantly influence the outcome of the maleimide-thiol reaction.

pH Control: The pH of the reaction buffer is paramount. The optimal range for the maleimide-thiol reaction is between 6.5 and 7.5. axispharm.comresearchgate.netthermofisher.com Within this window, the thiol group is sufficiently deprotonated to be nucleophilic, while primary amines (like the side chain of lysine) remain largely protonated and unreactive, ensuring high selectivity for cysteine residues. jove.commdpi.com At pH values above 7.5, reactivity with amines increases, and above 8.5, hydrolysis of the maleimide group itself becomes a significant side reaction. axispharm.comthermofisher.com

Molar Ratios: The molar ratio of the maleimide reagent to the thiol-containing biomolecule must be carefully optimized. uu.nlnih.gov An excess of the maleimide reagent can lead to non-specific modifications, while an insufficient amount results in low conjugation yields. Studies on functionalizing nanoparticles showed that an optimal maleimide to thiol molar ratio of 2:1 resulted in 84% conjugation efficiency for a peptide, whereas a 5:1 ratio was optimal for a larger nanobody. uu.nlnih.gov

Reagent Stability and Storage: The stability of the maleimide reagent itself is a factor. Storing maleimide-functionalized nanoparticles at 4°C for seven days led to only a 10% decrease in reactivity, whereas storage at 20°C resulted in a 40% loss of reactivity. uu.nlnih.gov This highlights the importance of proper storage and handling of reagents like this compound.

Steric Hindrance: In reactions with large biomolecules or on dense surfaces, steric hindrance can limit the accessibility of the maleimide group, reducing conjugation efficiency. researchgate.net Utilizing longer PEG linkers can sometimes help overcome this issue by providing better access to the reactive site. researchgate.net

ParameterOptimal Condition/ConsiderationImpact on ConjugationReference
pH6.5 - 7.5Maximizes thiol selectivity and reaction rate while minimizing side reactions with amines and maleimide hydrolysis. jove.comaxispharm.comresearchgate.netthermofisher.com
Molar Ratio (Maleimide:Thiol)Must be determined experimentally (e.g., 2:1 to 5:1).Optimizing the ratio is crucial for maximizing efficiency and preventing resource waste. uu.nlnih.gov
Temperature (Storage)Low temperatures (e.g., 4°C) for storage.Preserves the reactivity of the maleimide group over time. uu.nlnih.gov
Reaction TimeVaries by reactants (e.g., 30 min to 2 hours).Needs to be sufficient to achieve optimal conjugation efficiency. uu.nlnih.gov

Development of Novel Reaction Conditions for Bioconjugation

The quest for more robust and versatile bioconjugation methods has led to the development of novel reaction conditions and strategies that build upon or provide alternatives to traditional maleimide chemistry.

One area of development is the use of additives to improve yields. For proteins prone to forming disulfide-linked dimers, the reducing agent Tris(2-carboxyethyl)phosphine (TCEP) can be used in situ to maintain a supply of reactive free thiols. jove.com Because TCEP can also react with maleimides, the order of addition is critical; the maleimide reagent should be added after TCEP has had time to reduce the protein. jove.com

More transformative approaches are creating entirely new reaction schemes.

Dual Thiol-Amine Conjugation: Researchers have developed a one-pot method using dibromomaleimides. rsc.org This strategy involves the sequential addition of a thiol and then an amine to the dibromomaleimide. The resulting aminothiomaleimide product is highly stable, and the reaction avoids the formation of the multiple isomers that can result from the hydrolysis of standard maleimide-thiol adducts. rsc.org

Wittig Bioconjugation: A novel method utilizes the reaction of maleimides with TCEP in the presence of a base to form water-soluble phosphonium (B103445) ylides. rsc.org These ylides can then be used in a Wittig reaction to conjugate with aldehyde-tagged proteins, expanding the toolkit for maleimide-derived bioconjugation beyond thiol chemistry. rsc.org

Gold-Mediated S-Arylation: As an alternative to maleimide chemistry, researchers have developed heterotelechelic PEG reagents with two distinct Au(III) sites. This allows for rapid and regioselective S-arylation with cysteine residues, forming stable S-aryl bonds under controlled conditions. chemrxiv.org

These developments represent a move towards creating multifunctional conjugates and achieving greater control over the final product's structure and stability.

Emerging Applications in Therapeutic and Diagnostic Modalities

Linkers based on the Maleimide-PEG-NHS/PFP scaffold are integral to the development of advanced therapeutics and diagnostics. polysciences.comprecisepeg.comjenkemusa.com Their ability to selectively connect proteins and other molecules has driven innovation in several key areas.

Antibody-Drug Conjugates (ADCs): Mal-PEG linkers are widely used to attach highly potent cytotoxic drugs to monoclonal antibodies, a cornerstone of modern oncology. creativepegworks.comaxispharm.comresearchgate.netprecisepeg.com The specificity of the maleimide for engineered or reduced cysteine residues on the antibody allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR). acs.org The hydrophilic PEG spacer can help overcome solubility issues associated with hydrophobic drugs and linkers, potentially allowing for higher drug loading. axispharm.com

PEGylation of Biologics: The conjugation of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins and peptides (PEGylation) is a proven strategy to improve their pharmacokinetic profiles. precisepeg.comcreativepegworks.com It can increase solubility, extend circulation half-life, and reduce immunogenicity. precisepeg.comaxispharm.comnih.gov Site-specific PEGylation using maleimide chemistry ensures that the PEG chain is attached at a location that does not interfere with the protein's biological activity. nih.gov

Hydrogel Formation: PEG-maleimide derivatives are used as crosslinkers to form hydrogels. creativepegworks.com These water-swollen polymer networks are extensively used in tissue engineering, regenerative medicine, and as vehicles for controlled drug delivery. creativepegworks.comnih.gov The thiol-maleimide reaction allows for in situ gelation under physiological conditions, making it suitable for injectable systems that can deliver therapeutic proteins or encapsulate cells. nih.gov

Nanoparticle and Surface Functionalization: Functionalizing nanoparticles with Mal-PEG linkers enhances their biocompatibility and circulation time, creating "stealth" carriers for targeted drug delivery and diagnostic imaging. polysciences.comprecisepeg.comcreativepegworks.com Similarly, modifying the surfaces of medical devices or biosensors with PEG-maleimide can create non-fouling surfaces that resist protein adsorption, improving their performance and biocompatibility. axispharm.comcreativepegworks.com

Application AreaSpecific Use of Mal-PEG-PFP Type LinkerKey AdvantageReference
Therapeutics (ADCs)Covalently links a cytotoxic payload to a targeting antibody via a cysteine residue.Enables targeted delivery of chemotherapy, improving efficacy and reducing systemic toxicity. axispharm.comprecisepeg.comacs.org
Therapeutics (PEGylation)Site-specific attachment of PEG to proteins or peptides.Improves drug solubility, stability, and circulation half-life; reduces immunogenicity. precisepeg.comnih.gov
Drug Delivery / Tissue EngineeringCrosslinking of thiol-functionalized polymers to form hydrogels.Creates biocompatible scaffolds for cell encapsulation and sustained release of therapeutics. creativepegworks.comnih.gov
Diagnostics / Medical DevicesImmobilization of biomolecules on surfaces (e.g., nanoparticles, biosensors).Enhances biocompatibility, enables targeted imaging, and creates anti-fouling surfaces. polysciences.comprecisepeg.comcreativepegworks.com

Computational Modeling and Predictive Tools for Linker Design

The complexity of bioconjugates like ADCs has spurred the development of computational and in silico tools to rationalize and accelerate their design. aganitha.aicomputabio.com These methods are becoming indispensable for predicting the behavior of linkers like this compound and optimizing the final conjugate.

Predictive Modeling for Conjugation: AI and machine learning (ML) models are being developed to predict the most likely sites for successful conjugation on an antibody. aganitha.ai By analyzing structural features like solvent accessibility, electrostatics, and local reactivity, these tools can guide the engineering of proteins for site-specific modification. aganitha.ai ML models trained on quantum chemical calculations can even estimate the activation barriers for the conjugation reaction. aganitha.ai

Linker Property Analysis: Computational tools can rapidly analyze key linker characteristics such as length, charge, and hydrophobicity to guide rational design. aganitha.aipatsnap.com This allows for the in silico screening of large libraries of potential linker structures to identify candidates with desirable properties before committing to costly and time-consuming synthesis and experimental testing. computabio.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the entire bioconjugate. nih.gov These simulations can model how a PEG linker affects the conformation and stability of the attached protein, predict how the linker shields the protein from its environment, and assess how these factors influence biological activity. nih.govnih.govmdpi.com For example, simulations can help understand how PEGylation might reduce the binding affinity of a therapeutic protein to its receptor. nih.gov

Computational ApproachObjectiveExamples of Insights ProvidedReference
AI/Machine Learning ModelsPredict conjugation sites and reactivity.Identifies optimal cysteine/lysine (B10760008) residues for conjugation; estimates reaction activation barriers. aganitha.aipatsnap.com
In Silico ScreeningEvaluate and select optimal linker structures.Analysis of linker charge, hydrophobicity, and length; prediction of ADC activity based on linker properties. aganitha.aicomputabio.com
Molecular Dynamics (MD) SimulationsUnderstand the dynamic behavior of the bioconjugate.Predicts PEG chain conformation, protein stability, and the effect of the linker on protein-receptor binding. nih.govnih.gov
Deep Learning Frameworks (e.g., ADCNet)Predict overall therapeutic activity of the final conjugate.Integrates features of antibody, linker, and payload to provide a holistic activity prediction. arxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.